2,2'-Difluorobiphenyl

概要

説明

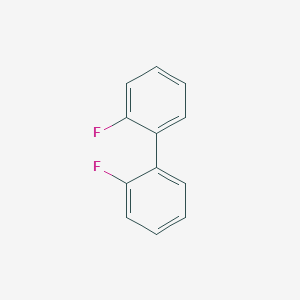

2,2’-Difluorobiphenyl is an organic compound with the chemical formula C₁₂H₈F₂. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a fluorine atom at the ortho position. This compound is known for its applications in various industries due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 2,2’-Difluorobiphenyl can be synthesized through several methods. One common method involves the coupling of fluorobenzene derivatives. For instance, the reaction of 2-fluorobromobenzene with a palladium catalyst in the presence of a base can yield 2,2’-Difluorobiphenyl. The reaction conditions typically include a temperature range of 80-100°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of 2,2’-Difluorobiphenyl often involves large-scale coupling reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

化学反応の分析

Radical-Mediated Homo-Coupling Reactions

2,2'-Difluorobiphenyl can be synthesized via palladium-mediated radical homo-coupling of 1-bromo-2-fluorobenzene. This reaction proceeds under catalytic conditions with PdBr₂, yielding this compound in 71% efficiency .

Key Reaction Parameters

| Parameter | Value/Details |

|---|---|

| Starting material | 1-Bromo-2-fluorobenzene |

| Catalyst | PdBr₂ |

| Solvent | Not explicitly stated (likely EtOAc) |

| Reaction conditions | Ambient temperature, radical initiation |

| Yield | 71% |

Radical intermediates were confirmed via EPR spectroscopy, with bromine release observed during catalysis .

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in cross-coupling reactions, as demonstrated in studies involving Pd(TFA)₂ and Cu(OAc)₂ catalysts. For example, coupling with substituted phenylhydrazines yields para-substituted biphenyl derivatives .

Example Reaction Pathway

textThis compound + Substituted phenylhydrazine → Pd/Cu-mediated cross-coupling → Fluoro-methoxybiphenyl derivatives

Optimized Conditions

-

Catalyst: Pd(TFA)₂ (2.5 mol%) + Cu(OAc)₂ (10 mol%)

-

Solvent: Water (green chemistry approach)

-

Temperature: Room temperature

Electrophilic Aromatic Substitution (EAS)

Fluorine’s electron-withdrawing nature directs electrophilic attacks to specific positions. While direct experimental data is sparse for this compound, analogous fluorinated biphenyls undergo:

Theoretical Reactivity Trends

| Reaction Type | Preferred Position | Reasoning |

|---|---|---|

| Nitration | Ortho to F | Fluorine’s -I effect |

| Halogenation | Para to F | Resonance stabilization |

Stability and Degradation Pathways

The compound exhibits resistance to hydrolysis but undergoes photodegradation under UV light. A study tracking bromine release during radical reactions noted a 107% increase in Br/Pd molar ratio post-catalysis, indicating halogen displacement .

Degradation Products

Comparative Reactivity with Analogues

A comparison with related compounds highlights fluorine’s impact:

| Compound | Reactivity Feature | Reference |

|---|---|---|

| This compound | High radical stability | |

| 4,4'-Difluorobiphenyl | Enhanced electrophilic substitution | |

| Biphenyl | Lower thermal stability |

科学的研究の応用

Organic Synthesis

Intermediate in Synthesis:

2,2'-Difluorobiphenyl serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of diverse functional groups through electrophilic aromatic substitution reactions. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the use of DFBPh as a precursor for synthesizing complex heterocyclic compounds. The difluorophenyl group enhances the reactivity of the biphenyl framework, facilitating the formation of biologically active molecules .

Material Science

Liquid Crystals:

DFBPh has been investigated for its potential use in liquid crystal displays (LCDs). Its molecular structure contributes to favorable alignment properties, which are essential for the performance of liquid crystal materials.

Thermal Stability:

Research indicates that compounds containing difluorobiphenyl units exhibit improved thermal stability compared to their non-fluorinated counterparts. This characteristic is crucial for applications in high-temperature environments .

Medicinal Chemistry

Antimicrobial Activity:

DFBPh derivatives have shown promising antimicrobial activity. Various studies have reported that modifications to the difluorobiphenyl structure can lead to compounds with enhanced antibacterial and antifungal properties.

Case Study:

In one study, DFBPh was utilized to synthesize novel antimicrobial agents that demonstrated significant activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that the difluorobiphenyl moiety plays a critical role in enhancing bioactivity .

NMR Spectroscopy Studies

NMR Chemical Shifts:

The torsional motion of this compound has been studied extensively using NMR spectroscopy. Research findings indicate that the inter-ring torsional motion significantly affects the chemical shifts observed in , , and NMR spectra. Understanding these shifts is vital for elucidating molecular dynamics and interactions within complex mixtures .

Environmental Applications

Pollutant Degradation:

Recent studies have explored the potential of DFBPh derivatives in environmental remediation, specifically in the degradation of persistent organic pollutants (POPs). The fluorinated structure enhances the reactivity towards oxidative degradation processes, making it a candidate for developing eco-friendly remediation strategies.

Summary Table of Applications

作用機序

The mechanism of action of 2,2’-Difluorobiphenyl involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved in its reactions depend on the specific functional groups and conditions used .

類似化合物との比較

2-Fluorobiphenyl: Contains only one fluorine atom, leading to different reactivity and properties.

4,4’-Difluorobiphenyl: Fluorine atoms are positioned at the para positions, affecting the compound’s symmetry and reactivity.

2,2’-Dichlorobiphenyl: Chlorine atoms replace fluorine, resulting in different chemical properties and applications.

Uniqueness of 2,2’-Difluorobiphenyl: 2,2’-Difluorobiphenyl is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and interactions. This makes it a valuable compound for various synthetic and industrial applications .

生物活性

2,2'-Difluorobiphenyl is a fluorinated biphenyl derivative that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse biological interactions, making it a subject of interest for researchers exploring its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with two fluorine atoms substituted at the 2-position of one of the rings. This configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorine atoms enhance the compound's electronegativity, allowing it to form hydrogen bonds and engage in unique interactions with proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cellular Interaction: Studies have shown that the compound can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines. For instance:

- Anti-inflammatory Effects: In a study involving RAW 264.7 macrophage-like cells treated with lipopolysaccharide (LPS), this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent .

- Cytotoxicity Assays: The compound was evaluated for cytotoxic effects on cancer cell lines. Results indicated that at certain concentrations, it could induce apoptosis in specific cancer types without significantly affecting normal cells .

In Vivo Studies

Research involving animal models has further elucidated the biological activity of this compound:

- Inflammation Models: In carrageenan-induced paw edema models in rats, administration of this compound resulted in reduced swelling compared to controls. This highlights its potential anti-inflammatory properties .

- Toxicology Assessments: Long-term studies assessing the toxicity of this compound showed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Properties in Arthritis Models : A series of experiments demonstrated that this compound significantly reduced symptoms in animal models of arthritis by modulating inflammatory pathways and inhibiting cytokine production .

- Potential as an Anticancer Agent : In a controlled study involving various cancer cell lines, this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity suggests its potential as a chemotherapeutic agent .

特性

IUPAC Name |

1-fluoro-2-(2-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFIPIAXFGAEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192067 | |

| Record name | 2,2'-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388-82-9 | |

| Record name | 2,2′-Difluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Difluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-difluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIFLUORO-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ5S46N6ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,2'-Difluorobiphenyl (C12H8F2) has a molecular weight of 190.19 g/mol. Its structure consists of two benzene rings connected by a single bond, with a fluorine atom attached to the 2 position of each ring. This substitution pattern leads to steric hindrance between the fluorine atoms, influencing the molecule's conformation. [, , ]

A: Yes, molecular dynamics simulations have been employed to investigate the conformational preferences of this compound in CCl4 solution. [] These simulations utilize parameters from ab initio calculations to describe the intrinsic rotational potential and account for van der Waals interactions between the solute and solvent. Results show that the solvent tends to favor a smaller dihedral angle and reduce the overall molecular volume of this compound. []

A: The heats of combustion and sublimation for this compound have been experimentally determined using calorimetry and Knudsen effusion techniques. [] These measurements, combined with the heat of formation of biphenyl, allowed researchers to calculate the heat of formation of this compound in the vapor phase, which is -45.4 kcal/mol. Comparing this value to that of biphenyl reveals that the fluorine substitution influences the molecule's overall energy. []

A: Yes, this compound serves as a starting material for preparing highly iodinated biphenyl derivatives. Researchers successfully synthesized hexaiodobiphenyl and octaiodobiphenyl, the most highly iodinated biphenyl reported, through iodination reactions using this compound as the precursor. []

ANone: Various spectroscopic techniques provide insights into the structure and properties of this compound.

- NMR Spectroscopy: Both 1H and 13C NMR, including advanced techniques like variable angle sample spinning (VASS), have been utilized to study the conformational behavior and determine coupling constants in this compound. [, ]

- UV-Vis and Fluorescence Spectroscopy: These techniques are useful for investigating the electronic structure and excited state properties of this compound and its derivatives. [, ]

- Two-photon Absorption Spectroscopy: This method, coupled with polarization studies, has been instrumental in understanding the symmetry and energy levels of excited states in this compound. [, , ]

A: While specific applications of this compound itself are not extensively covered in the provided research, its derivatives, particularly those incorporating benzoxazole moieties, have shown potential in material science. Studies have explored the impact of substituents on the optical properties and photostability of thin films made from these derivatives. [] This suggests possible applications in areas like organic electronics and photonics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。